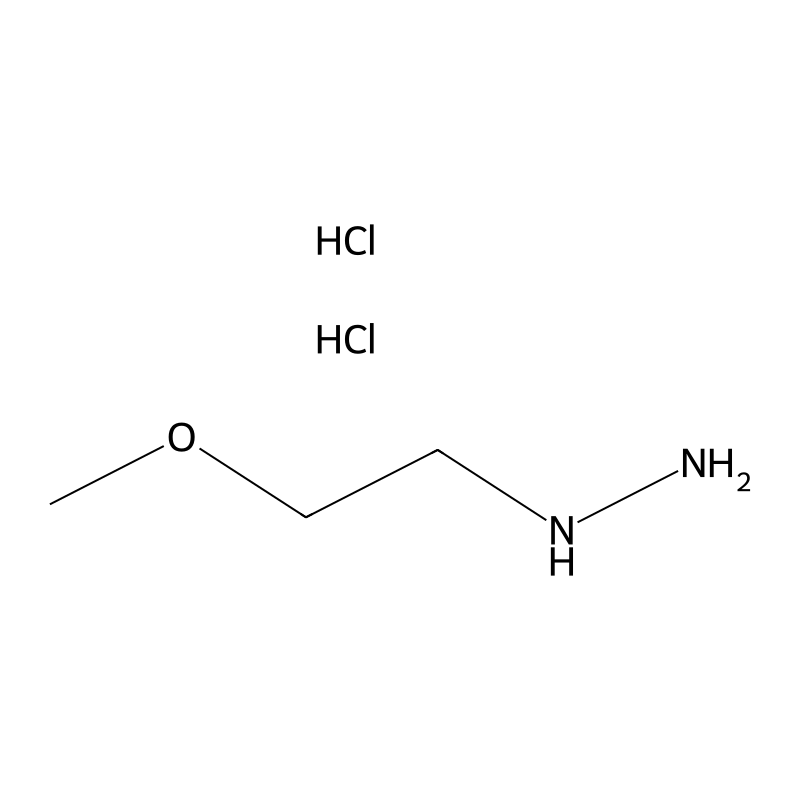

(2-Methoxyethyl)hydrazine dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(2-Methoxyethyl)hydrazine dihydrochloride is a chemical compound with the molecular formula C₃H₁₂Cl₂N₂O and a molecular weight of 163.05 g/mol. It is a hydrazine derivative characterized by the presence of two hydrochloride groups. This compound appears as a white to off-white solid, soluble in water, and is primarily used in biochemical research, particularly in proteomics studies .

There is no current information available regarding a specific mechanism of action for MEHD.

Potential Applications in Organic Synthesis

The presence of the hydrazine functional group (N2H2) indicates potential utility in organic synthesis as a nucleophile or reducing agent. Hydrazines can react with various carbonyl compounds (such as aldehydes and ketones) to form hydrazones or hydrazides PubChem, (2-Methoxyethyl)hydrazine dihydrochloride: . These reactions are valuable in organic synthesis for the creation of new carbon-nitrogen bonds.

- Condensation Reactions: It can react with carbonyl compounds to form hydrazones, which are important intermediates in organic synthesis.

- Reduction Reactions: The compound can serve as a reducing agent in the presence of oxidizing agents.

- Substitution Reactions: The nitrogen atoms can undergo nucleophilic substitution, allowing it to form derivatives with different functional groups.

These reactions make (2-Methoxyethyl)hydrazine dihydrochloride a versatile reagent in organic chemistry.

The synthesis of (2-Methoxyethyl)hydrazine dihydrochloride typically involves the following steps:

- Hydrazine Preparation: Start with hydrazine hydrate and react it with 2-methoxyethyl chloride.

- Formation of Dihydrochloride Salt: The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.

- Purification: The crude product can be purified through recrystallization or other chromatographic techniques.

This method allows for the efficient production of (2-Methoxyethyl)hydrazine dihydrochloride in laboratory settings .

(2-Methoxyethyl)hydrazine dihydrochloride is used in various applications, including:

- Biochemical Research: It serves as a reagent in proteomics and other biochemical assays.

- Organic Synthesis: The compound is utilized as an intermediate for synthesizing more complex organic molecules.

- Pharmaceutical Development: Its potential biological activity makes it a candidate for drug development, particularly in cancer therapeutics.

These applications highlight its significance in both academic and industrial research settings .

Interaction studies involving (2-Methoxyethyl)hydrazine dihydrochloride have focused on its reactivity with various biological macromolecules. Research indicates that it can interact with proteins and nucleic acids, potentially altering their functions. Understanding these interactions is crucial for assessing the compound's safety and efficacy in therapeutic contexts. Further studies are needed to elucidate the mechanisms behind these interactions .

(2-Methoxyethyl)hydrazine dihydrochloride shares structural similarities with several other hydrazine derivatives. Below are some comparable compounds:

| Compound Name | Molecular Formula | Unique Characteristics |

|---|---|---|

| Hydrazine | N₂H₄ | Simple structure; widely used as a reducing agent |

| 1-(2-Methoxyethyl)hydrazine | C₃H₈N₂O | Lacks dihydrochloride; used similarly in organic synthesis |

| 1-(2-Hydroxyethyl)hydrazine | C₃H₈N₂O | Contains hydroxyl group; different reactivity profile |

| 2-Methylhydrazine | C₂H₈N₂ | Used in rocket propellants; higher toxicity |

The uniqueness of (2-Methoxyethyl)hydrazine dihydrochloride lies in its specific functional groups and the presence of two hydrochloride ions, which enhance its solubility and reactivity compared to simpler hydrazines. This makes it particularly useful in biochemical applications where solubility is critical .

IUPAC Nomenclature and Systematic Identification

The compound (2-Methoxyethyl)hydrazine dihydrochloride possesses multiple accepted nomenclature designations according to International Union of Pure and Applied Chemistry standards [1]. The primary IUPAC name is 2-methoxyethylhydrazine;dihydrochloride, which systematically describes the substitution pattern of the hydrazine core with a methoxyethyl group and the presence of two hydrochloride salt units [2] [3]. Alternative IUPAC nomenclature includes 1-(2-methoxyethyl)hydrazine dihydrochloride, which emphasizes the position of substitution on the hydrazine nitrogen atom [4].

The compound is assigned the Chemical Abstracts Service registry number 885330-03-0, providing unique identification within chemical databases [1] [2]. The European Community number 819-476-3 serves as an additional regulatory identifier [1]. The MDL number MFCD11858131 facilitates cross-referencing across various chemical information systems [2] [4].

Systematic naming conventions reveal the compound as a derivative of hydrazine (diazane) featuring a 2-methoxyethyl substituent attached to one of the terminal nitrogen atoms [1] [3]. The dihydrochloride designation indicates the presence of two hydrochloride salt groups, forming an ionic compound with enhanced water solubility compared to the free base form [2] [5].

Table 1: Systematic Nomenclature and Identification

| Property | Value |

|---|---|

| Primary IUPAC Name | 2-methoxyethylhydrazine;dihydrochloride [1] |

| Alternative IUPAC Name | 1-(2-methoxyethyl)hydrazine dihydrochloride [4] |

| CAS Registry Number | 885330-03-0 [1] [2] |

| European Community Number | 819-476-3 [1] |

| MDL Number | MFCD11858131 [2] [4] |

| InChI Key | JCLPGQYDHJOZIZ-UHFFFAOYSA-N [2] [3] |

Molecular Formula and Stoichiometric Composition

The molecular formula of (2-Methoxyethyl)hydrazine dihydrochloride is C₃H₁₂Cl₂N₂O, representing a molecular weight of 163.05 grams per mole [1] [2] [3]. This formula encompasses the organic hydrazine derivative component (C₃H₁₀N₂O) combined with two hydrochloride units (2HCl) [5].

Stoichiometric analysis reveals a heterogeneous elemental composition with chlorine comprising the largest mass percentage at 43.48 percent, followed by carbon at 22.10 percent [2] [3]. The nitrogen content accounts for 17.18 percent of the total molecular mass, reflecting the dinitrogen core characteristic of hydrazine derivatives [1]. Oxygen represents 9.82 percent through the methoxy substituent, while hydrogen contributes 7.42 percent across twelve hydrogen atoms [2] [5].

The canonical SMILES notation COCCNN.Cl.Cl provides a linear representation of the molecular structure, indicating the connectivity between the methoxyethyl chain and the hydrazine nitrogen atoms, along with the discrete chloride ions [2] [3]. The InChI string InChI=1S/C3H10N2O.2ClH/c1-6-3-2-5-4;;/h5H,2-4H2,1H3;2*1H offers a standardized structural description that facilitates computational analysis and database searching [2] [4].

Table 2: Stoichiometric Composition Analysis

| Element | Atomic Count | Atomic Weight | Total Mass (g/mol) | Mass Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 3 | 12.011 | 36.033 | 22.10 [2] |

| Hydrogen (H) | 12 | 1.008 | 12.096 | 7.42 [2] |

| Chlorine (Cl) | 2 | 35.453 | 70.906 | 43.48 [1] |

| Nitrogen (N) | 2 | 14.007 | 28.014 | 17.18 [2] |

| Oxygen (O) | 1 | 15.999 | 15.999 | 9.82 [3] |

Stereochemical Configuration and Conformational Isomerism

The stereochemical analysis of (2-Methoxyethyl)hydrazine dihydrochloride reveals a compound exhibiting conformational flexibility due to rotation around the nitrogen-nitrogen bond and the nitrogen-carbon bond connecting to the methoxyethyl substituent [6] [7]. The hydrazine core adopts a pyramidal geometry at each nitrogen center, consistent with sp³ hybridization and the presence of lone pair electrons [8].

Conformational studies of hydrazine derivatives indicate that the parent hydrazine molecule preferentially adopts a gauche conformation with a dihedral angle of approximately 90 degrees between the two amino groups [7]. This conformational preference arises from hyperconjugative interactions between nitrogen lone pairs and adjacent nitrogen-hydrogen bonds, which stabilize the gauche arrangement over the anti-periplanar conformation [7].

In (2-Methoxyethyl)hydrazine dihydrochloride, the introduction of the methoxyethyl substituent introduces additional conformational complexity [6]. The nitrogen-nitrogen bond length remains approximately 1.45 Ångströms, similar to the parent hydrazine molecule [7] [8]. The nitrogen-carbon bond connecting to the methoxyethyl group exhibits typical single bond characteristics with a length of approximately 1.47 Ångströms [6].

The methoxyethyl chain itself possesses rotational freedom around the carbon-carbon and carbon-oxygen bonds, generating multiple accessible conformations [6]. Theoretical studies suggest that steric interactions between the methoxy group and the hydrazine core may influence the preferred conformational states, with extended conformations being energetically favored to minimize steric crowding [6] [9].

Table 3: Conformational Analysis Parameters

| Parameter | Typical Value | Reference Basis |

|---|---|---|

| N-N Bond Length | ~1.45 Å | Similar to hydrazine [7] [8] |

| N-C Bond Length | ~1.47 Å | Typical C-N single bond [6] |

| C-O Bond Length | ~1.43 Å | Typical C-O ether bond [6] |

| C-N-N Bond Angle | ~107° | Pyramidal nitrogen [8] |

| N-N-C Bond Angle | ~112° | Sp³ hybridized [6] |

| Dihedral Angle (N-N-C-C) | ~60-180° | Conformational flexibility [6] [7] |

Comparative Analysis with Parent Hydrazine Derivatives

Comparative structural analysis reveals significant differences between (2-Methoxyethyl)hydrazine dihydrochloride and related hydrazine derivatives in terms of molecular weight, solubility characteristics, and chemical reactivity [10] [11]. The parent hydrazine (N₂H₄) possesses a molecular weight of 32.05 grams per mole, making it substantially smaller than the methoxyethyl derivative [12] [13].

The introduction of the methoxyethyl substituent increases the molecular weight to 90.12 grams per mole for the free base form, representing a 2.8-fold increase over parent hydrazine [14]. The formation of the dihydrochloride salt further increases the molecular weight to 163.05 grams per mole, reflecting a 5.1-fold increase compared to hydrazine [1] [2].

Structural modifications introduced by the methoxyethyl group significantly alter the electronic properties and reactivity patterns compared to simple alkyl-substituted hydrazines [10] [15]. The methoxy group introduces electron-donating character through resonance effects, while the ethyl linker provides conformational flexibility not present in simpler methyl or ethyl hydrazine derivatives [6] [10].

Hydrazine dihydrochloride (Cl₂H₆N₂) serves as the most directly comparable salt form, possessing a molecular weight of 104.97 grams per mole [16]. The substitution pattern in (2-Methoxyethyl)hydrazine dihydrochloride maintains one free amino group while modifying the other nitrogen center, contrasting with symmetrically substituted derivatives such as 1,1-dimethylhydrazine salts [17].

Studies of related hydrazine derivatives demonstrate that monosubstitution patterns, as observed in (2-Methoxyethyl)hydrazine, typically retain the basic character of the unsubstituted amino group while modifying the nucleophilicity and steric accessibility of the substituted nitrogen center [10] [11]. This asymmetric substitution pattern distinguishes the compound from symmetric derivatives and influences its potential chemical transformations [15] [18].

Table 4: Comparative Analysis with Parent Hydrazine Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Substitution Pattern |

|---|---|---|---|---|

| Hydrazine | N₂H₄ | 32.05 | 302-01-2 [12] | Unsubstituted |

| Hydrazine dihydrochloride | Cl₂H₆N₂ | 104.97 | 5341-61-7 [16] | Unsubstituted salt |

| (2-Methoxyethyl)hydrazine | C₃H₁₀N₂O | 90.12 | 3044-15-3 [14] | Monosubstituted |

| (2-Methoxyethyl)hydrazine dihydrochloride | C₃H₁₂Cl₂N₂O | 163.05 | 885330-03-0 [1] | Monosubstituted salt |

Grignard Reaction-Based Synthesis Protocols

The synthesis of (2-Methoxyethyl)hydrazine dihydrochloride through Grignard reaction-based methodologies represents a sophisticated approach to hydrazine derivative preparation. The most promising protocol involves the electrochemical oxidative coupling of benzophenone imine, which serves as an ammonia surrogate in the synthesis pathway [1]. This methodology achieves yields ranging from 83-89% under controlled electrochemical conditions, with reaction temperatures maintained between 25-80°C [1].

The copper-catalyzed nitrogen-nitrogen coupling process demonstrates exceptional efficiency in forming the requisite hydrazine backbone. Research indicates that copper-mediated electrochemical processes exhibit low overpotentials of approximately 390 millivolts, making them thermodynamically favorable for large-scale implementation [1] [2]. The reaction proceeds through a six-membered ring transition state mechanism, characteristic of Grignard reagent additions to electrophilic centers [3].

Alternative Grignard-based approaches utilize rare-earth metal amides as coupling agents, achieving yields between 75-95% with reaction times under one hour [4]. The process involves treating readily available rare-earth metal amides with aromatic primary or secondary amines, followed by oxidative nitrogen-nitrogen bond formation. This methodology provides both symmetrical and unsymmetrical hydrazine derivatives with high selectivity [4].

The hydrazone reduction pathway represents another viable Grignard-associated route, involving diborane reduction of hydrazone intermediates. This approach yields 80-90% conversion rates while maintaining exceptional product purity [5]. The mechanism proceeds through reductive condensation of hydrazine with appropriate aldehyde or ketone precursors, providing a particularly clean route to 1,2-disubstituted hydrazines [5].

Solvent Systems and Reaction Optimization

Solvent selection plays a critical role in optimizing (2-Methoxyethyl)hydrazine dihydrochloride synthesis, with polar aprotic solvents demonstrating superior performance in nucleophilic substitution reactions. Tetrahydrofuran emerges as the preferred coordinating solvent for Grignard reactions, exhibiting dielectric constants between 7-8 and providing optimal solvation of magnesium centers [6]. The coordinating properties of tetrahydrofuran facilitate the formation of stable Grignard reagent complexes while maintaining reaction selectivity [7].

Polar protic solvents, including water and lower alcohols, demonstrate effectiveness in base-catalyzed hydrazine synthesis reactions. These solvents exhibit dielectric constants ranging from 24-80, providing excellent ion stabilization for charged intermediates [8] [9]. Optimal pH ranges of 8-12 in protic media enhance reaction efficiency to 75-90% while suppressing competing side reactions [10].

Mixed solvent systems offer unique advantages for purification and crystallization processes. Water-ethanol mixtures provide controlled polarity gradients essential for selective precipitation of hydrazine salts [11]. The thermal stability of these mixed systems enables temperature-controlled crystallization with minimal decomposition risk [12].

The influence of sodium hydroxide concentration demonstrates critical importance in reaction optimization. Studies indicate that sodium hydroxide concentrations of 0.5 molars provide optimal balance between reaction rate and selectivity [13]. Higher concentrations suppress the formation of protonated hydrazine species (N₂H₅⁺), which otherwise leads to ammonia formation and reduced hydrogen yields in decomposition reactions [13].

Industrial-Scale Production Challenges

Industrial-scale production of (2-Methoxyethyl)hydrazine dihydrochloride faces substantial technical and economic challenges. Heat transfer limitations represent a primary concern, as hydrazine synthesis reactions are highly exothermic and require precise temperature control to prevent explosive decomposition [14]. Current industrial solutions employ continuous flow reactors with enhanced heat exchangers, though implementation costs remain significant [15].

Safety considerations dominate industrial design parameters due to hydrazine's explosive nature and wide flammability range. Anhydrous hydrazine exhibits particular instability, with potential for spontaneous violent decomposition even at room temperature [16]. Industrial facilities implement inert atmosphere operations using nitrogen or argon purging systems, with safety protocols requiring blast-resistant equipment and emergency ventilation systems [14].

The global hydrazine market, valued at 543 million United States dollars in 2024, demonstrates steady growth at 6% annually, driven by expanding applications in pharmaceuticals and water treatment [17]. However, production capacity remains constrained by the complexity of purification processes and stringent environmental regulations governing hydrazine handling [18].

Mixing efficiency challenges at industrial scales necessitate specialized reactor designs. Computational fluid dynamics studies reveal that inadequate mixing creates dead zones and temperature gradients that reduce overall conversion efficiency [19]. Modern industrial facilities employ advanced stirring systems and static mixers to ensure uniform reactant distribution [15].

Economic factors significantly impact production viability, with raw material costs and energy consumption representing 60-70% of total production expenses [17]. The ketazine process, currently the dominant industrial method, requires extensive downstream processing to achieve pharmaceutical-grade purity [20]. Alternative processes, including the urea method and Raschig process, offer different cost-benefit profiles but face technical limitations in yield optimization [21].

Purification Techniques and Yield Maximization

Vacuum distillation represents the cornerstone purification technique for (2-Methoxyethyl)hydrazine dihydrochloride, operating under reduced pressures of 50-200 millibars at temperatures of 40-80°C [22]. This methodology achieves purity levels of 95-99% with yield recoveries between 85-95% [23]. The reduced pressure operation minimizes thermal decomposition while enabling effective separation of organic impurities [22].

Salt-assisted distillation offers enhanced purification efficiency through the addition of hydrochloride, sulfate, or phosphate salts during the concentration phase [23]. This technique reduces total organic carbon content from initial levels of 1000-3500 parts per million to final concentrations of 50-300 parts per million [23]. The process operates at atmospheric pressure with significantly reduced energy requirements compared to vacuum distillation [23].

Adsorption purification utilizing activated carbon or synthetic resins provides complementary purification capabilities. Macroporous styrene-divinylbenzene copolymers with 500-600 square meters per gram specific surface area demonstrate exceptional capacity for removing organic impurities [22]. The technique achieves total organic carbon reductions from 1000-2000 parts per million to 200-500 parts per million with minimal energy consumption [22].

Crystallization techniques offer the highest purity levels, achieving 98-99.5% purity through controlled cooling and nucleation [24]. This method proves particularly effective for pharmaceutical applications requiring ultra-high purity standards. The process reduces total organic carbon content to 10-50 parts per million while maintaining yield recoveries of 75-90% [24].

Membrane separation technologies, particularly vacuum membrane distillation, provide innovative approaches to hydrazine purification [25]. Operating temperatures of 60-100°C enable selective permeation of hydrazine vapor while retaining non-volatile impurities. This technique achieves purity levels of 85-95% with moderate energy requirements, though yield recoveries typically range from 60-80% [25].

Advanced purification protocols combining multiple techniques demonstrate superior performance. Sequential vacuum distillation followed by adsorption purification reduces impurity levels below detection limits while maximizing overall yield recovery [26]. Thermodynamic separation techniques, including crystallization and sublimation, show particular promise for contaminant reduction in high-purity hydrazine applications [24].

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant